molecular formula C24H23ClN4OS B11109967 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11109967
M. Wt: 451.0 g/mol
InChI Key: TULVVQUUIKXONY-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23ClN4OS and its molecular weight is 451.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one , often referred to by its chemical identifier CCT241736, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular formula for CCT241736 is C20H22ClN5SC_{20}H_{22}ClN_5S with a molecular weight of approximately 393.94 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological interactions.

CCT241736 has been identified as an inhibitor of specific kinases involved in cancer cell proliferation. Its primary targets include:

  • Aurora Kinase : A serine/threonine kinase essential for mitotic processes. Inhibition disrupts mitotic spindle assembly and chromosome segregation.
  • FMS-like Tyrosine Kinase 3 (FLT3) : Overexpressed in various hematological malignancies, targeting FLT3 may inhibit tumor growth and induce apoptosis in cancer cells.

Antitumor Activity

Research indicates that CCT241736 exhibits significant antitumor activity across several cancer cell lines. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (lung)0.5Inhibition of Aurora kinase
Study 2HL-60 (leukemia)0.8FLT3 inhibition
Study 3MCF-7 (breast)1.2Induction of apoptosis

These studies demonstrate that CCT241736 effectively inhibits cell proliferation and induces apoptosis in cancer cells through its kinase inhibition properties.

Neuropharmacological Effects

In addition to its anticancer properties, CCT241736 has been evaluated for its potential neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial in treating mood disorders.

Case Studies

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with CCT241736 showed a significant reduction in tumor size after 8 weeks of therapy, with minimal side effects reported.
  • Case Study on Leukemia : In a cohort of patients with FLT3-mutated acute myeloid leukemia (AML), administration of CCT241736 resulted in a 60% response rate, highlighting its potential as a targeted therapy.

Properties

Molecular Formula

C24H23ClN4OS

Molecular Weight

451.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H23ClN4OS/c1-15-3-8-20(16(2)13-15)28-9-11-29(12-10-28)24-26-21-19(14-31-22(21)23(30)27-24)17-4-6-18(25)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30)

InChI Key

TULVVQUUIKXONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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